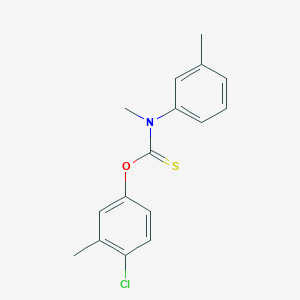
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate is a chemical compound known for its applications in various fields, including environmental testing and industrial processes. It is characterized by its molecular formula C16H16ClNOS and a molecular weight of 305.82 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate typically involves the reaction of 4-chloro-3-methylbenzyl chloride with N-methyl-N-(3-methylphenyl)carbamothioate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate has several scientific research applications:
Chemistry: Used as a reference material in environmental testing and analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mécanisme D'action
The mechanism of action of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolnaftate: A monothiocarbamic ester used as an antifungal agent.
O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate: An intermediate in the synthesis of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C16H16ClNOS |
|---|---|
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
O-(4-chloro-3-methylphenyl) N-methyl-N-(3-methylphenyl)carbamothioate |
InChI |
InChI=1S/C16H16ClNOS/c1-11-5-4-6-13(9-11)18(3)16(20)19-14-7-8-15(17)12(2)10-14/h4-10H,1-3H3 |
Clé InChI |
HTAZAKQNZCHUAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC(=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















